molecular formula C25H18N2O3S B2887829 N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 921869-32-1

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2887829
CAS No.: 921869-32-1
M. Wt: 426.49
InChI Key: CXWLUEBYAWOPED-UHFFFAOYSA-N
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Description

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzofuran moiety, a thiazole ring, and a biphenyl group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Thiazole Ring Formation: The thiazole ring is often synthesized by reacting α-haloketones with thiourea under basic conditions.

    Coupling Reactions: The benzofuran and thiazole intermediates are then coupled with a biphenyl derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the coupled intermediate with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The benzofuran and thiazole rings play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide: can be compared with other compounds containing benzofuran, thiazole, or biphenyl groups.

    Examples: Benzofuran-2-carboxamide, Thiazole-2-carboxamide, Biphenyl-4-carboxamide.

Uniqueness

  • The unique combination of benzofuran, thiazole, and biphenyl groups in N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide imparts distinct chemical properties and biological activities that are not commonly found in other similar compounds.

This detailed article provides a comprehensive overview of N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide (CAS Number: 921869-32-1) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

Property Details
Molecular Formula C25_{25}H18_{18}N2_{2}O3_{3}S
Molecular Weight 426.5 g/mol
CAS Number 921869-32-1

The structure includes a thiazole ring, a methoxybenzofuran moiety, and a biphenyl carboxamide, which may contribute to its diverse biological activities.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structural motifs are effective against various cancer cell lines, including breast cancer (MCF-7) and leukemia cells.

In one study, compounds were evaluated for their cytotoxic effects on MCF-7 cells using MTT assays. The results indicated a dose-dependent increase in cytotoxicity, with some compounds demonstrating IC50_{50} values in the micromolar range, suggesting potent anticancer activity .

Antimicrobial Activity

The compound's thiazole component is associated with antimicrobial properties. Similar thiazole-based compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, one study reported an MIC of 3.125 mg/mL against Bacillus subtilis . The presence of the methoxybenzofuran moiety may enhance this activity due to its ability to interact with microbial targets.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory potential. Compounds with similar structures have demonstrated the ability to inhibit inflammatory mediators in vitro, indicating a possible therapeutic role in conditions characterized by inflammation .

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cells
    • A study evaluated the cytotoxic effects of several derivatives on MCF-7 cells. The best-performing compound showed an IC50_{50} of 5.7 μM, significantly inhibiting cell proliferation and inducing apoptosis .
  • Antimicrobial Screening
    • Compounds structurally related to this compound were tested against various bacterial strains. Results showed that these compounds had varying degrees of effectiveness, with some exhibiting potent activity comparable to standard antibiotics .
  • Mechanistic Studies
    • Computational studies provided insights into the molecular interactions between these compounds and their biological targets. Molecular docking simulations suggested strong binding affinities to specific enzymes involved in cancer progression and inflammation .

Properties

IUPAC Name

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O3S/c1-29-21-9-5-8-19-14-22(30-23(19)21)20-15-31-25(26-20)27-24(28)18-12-10-17(11-13-18)16-6-3-2-4-7-16/h2-15H,1H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWLUEBYAWOPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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